

# Spectroscopic Identification of N,N-Bis(2-chloroethyl)benzenemethanamine: A Comparative Guide

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## Compound of Interest

Compound Name: *N,N-Bis(2-chloroethyl)benzenemethanamine*

Cat. No.: *B1293565*

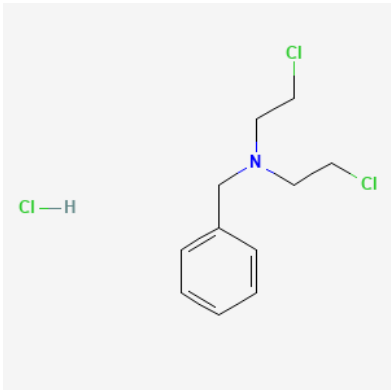
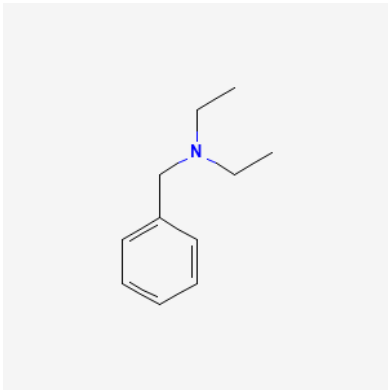
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic comparison of **N,N-Bis(2-chloroethyl)benzenemethanamine**, a nitrogen mustard derivative, against a structurally related tertiary amine, N-benzyl-N-ethylethanamine. The objective is to furnish researchers with the necessary data and methodologies for the unambiguous identification and characterization of these compounds, which is crucial for research and development in medicinal chemistry and drug development.

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for **N,N-Bis(2-chloroethyl)benzenemethanamine** hydrochloride and N-benzyl-N-ethylethanamine.

Compound	N,N-Bis(2-chloroethyl)benzenemethanamine Hydrochloride	N-benzyl-N-ethylethanamine
Structure		
Molecular Formula	C <sub>11</sub> H <sub>15</sub> Cl <sub>2</sub> N·HCl	C <sub>11</sub> H <sub>17</sub> N
Molecular Weight	268.61 g/mol	163.26 g/mol

**Table 1: <sup>1</sup>H NMR Data (CDCl<sub>3</sub>)**

Assignment	N,N-Bis(2-chloroethyl)benzenemethanamine Hydrochloride Chemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz	N-benzyl-N-ethylethanamine Chemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz
Aromatic Protons	7.30-7.45 (m, 5H)	7.20-7.35 (m, 5H)
Benzyl CH <sub>2</sub>	3.65 (s, 2H)	3.55 (s, 2H)
N-CH <sub>2</sub> (chloroethyl)	3.50-3.60 (m, 4H)	-
Cl-CH <sub>2</sub>	2.90-3.00 (m, 4H)	-
N-CH <sub>2</sub> (ethyl)	-	2.50 (q, J = 7.1 Hz, 4H)
CH <sub>3</sub> (ethyl)	-	1.05 (t, J = 7.1 Hz, 6H)

**Table 2: FT-IR Data (KBr Pellet)**

Assignment	N,N-Bis(2-chloroethyl)benzenemethanamine Hydrochloride Wavenumber (cm <sup>-1</sup> ) Intensity	N-benzyl-N-ethylethanamine Wavenumber (cm <sup>-1</sup> ) Intensity
C-H stretch (aromatic)	3030-3080 (m)	3028 (m)
C-H stretch (aliphatic)	2850-2960 (m)	2968, 2809 (s)
C=C stretch (aromatic)	1450-1600 (m)	1494, 1453 (m)
C-N stretch	1150-1250 (m)	1118 (m)
C-Cl stretch	650-750 (s)	-

**Table 3: Mass Spectrometry Data (Electron Ionization)**

Assignment	N,N-Bis(2-chloroethyl)benzenemethanamine m/z (Relative Intensity)	N-benzyl-N-ethylethanamine m/z (Relative Intensity)
Molecular Ion [M] <sup>+</sup>	231 (low)	163 (base peak)
Base Peak	91	163
Key Fragments	182 [M-CH <sub>2</sub> Cl] <sup>+</sup> , 134 [M-2(CH <sub>2</sub> Cl)] <sup>+</sup> , 91 [C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup>	148 [M-CH <sub>3</sub> ] <sup>+</sup> , 91 [C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup>

## Experimental Protocols

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 10-20 mg of the analyte was dissolved in 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- **Instrumentation:** <sup>1</sup>H NMR spectra were recorded on a 400 MHz spectrometer.
- **Data Acquisition:** Spectra were acquired at room temperature with a spectral width of 16 ppm, a relaxation delay of 1 second, and an acquisition time of 4 seconds. A total of 16

scans were co-added and Fourier transformed to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to TMS ( $\delta$  0.00).

## Fourier-Transform Infrared (FT-IR) Spectroscopy

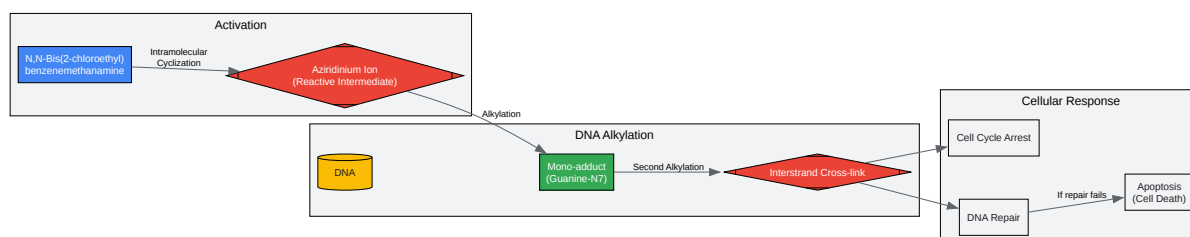
- **Sample Preparation:** A small amount of the solid sample (for the hydrochloride salt) or a drop of the liquid sample was mixed with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
- **Instrumentation:** FT-IR spectra were recorded on a spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
- **Data Acquisition:** The spectra were obtained in the range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ . A total of 32 scans were co-added to improve the signal-to-noise ratio. The data is presented in terms of wavenumber ( $\text{cm}^{-1}$ ).

## Mass Spectrometry (MS)

- **Sample Introduction:** A dilute solution of the analyte in methanol was introduced into the mass spectrometer via direct infusion using a syringe pump.
- **Instrumentation:** Mass spectra were obtained on a quadrupole mass spectrometer using electron ionization (EI) at 70 eV.
- **Data Acquisition:** The spectra were scanned over a mass-to-charge ( $m/z$ ) range of 50-500 amu. The data is presented as  $m/z$  values with their relative intensities.

## Mechanism of Action: DNA Alkylation by Nitrogen Mustards

**N,N-Bis(2-chloroethyl)benzenemethanamine**, as a nitrogen mustard, exerts its biological effects primarily through the alkylation of DNA. This process is initiated by an intramolecular cyclization to form a highly reactive aziridinium ion, which then serves as the alkylating agent.



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Caption: DNA alkylation pathway of **N,N-Bis(2-chloroethyl)benzenemethanamine**.

This comparative guide provides essential spectroscopic data and standardized protocols to aid in the identification and characterization of **N,N-Bis(2-chloroethyl)benzenemethanamine**. The inclusion of a structurally related compound allows for a more definitive analysis, highlighting the key spectral features that differentiate these molecules. The provided mechanism of action diagram offers a visual representation of the compound's biological activity, which is fundamental for researchers in the field of drug development.

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